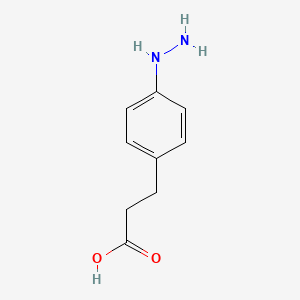

3-(4-Hydrazinylphenyl)propanoic acid

Description

Classification and Chemical Context within Phenylpropanoic Acid Derivatives

3-(4-Hydrazinylphenyl)propanoic acid is classified as a substituted phenylpropanoic acid. This class of compounds is characterized by a benzene (B151609) ring attached to a propanoic acid tail. iarc.frdrugbank.com Phenylpropanoic acid, also known as hydrocinnamic acid, and its derivatives are a subset of the broader phenylpropanoid category and are utilized in various applications, including pharmaceuticals and food additives. wikipedia.org

The specific structure of this compound is defined by two key features: the core 3-phenylpropanoic acid framework and the substituent on the phenyl ring. The "3-phenyl" indicates that the phenyl group is attached to the third carbon of the propanoic acid chain. The prefix "4-Hydrazinyl" specifies that a hydrazine (B178648) group (-NHNH₂) is attached to the fourth carbon (the para position) of the benzene ring. This particular arrangement of functional groups provides a unique chemical profile, combining the properties of an aromatic carboxylic acid with those of a highly nucleophilic hydrazine.

| Structural Component | Description | Classification Context |

| Core Structure | Propanoic Acid | A three-carbon carboxylic acid. |

| Primary Substituent | Phenyl Group | A benzene ring attached to the core structure, creating the phenylpropanoic acid backbone. iarc.frhmdb.ca |

| Secondary Substituent | Hydrazinyl Group | A -NHNH₂ group attached to the para-position (carbon 4) of the phenyl ring. |

Significance of the Hydrazine Moiety in Contemporary Organic Chemistry and Chemical Biology Research

The hydrazine moiety (-NHNH₂) is a functional group of considerable importance in modern chemical research due to its unique reactivity. nbinno.com As a bifunctional nucleophile with two adjacent nitrogen atoms, it serves as a key building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, such as pyrazoles, triazoles, and pyridazines. wikipedia.orgnbinno.com These heterocyclic structures are prevalent in many pharmaceutical and agrochemical products. wikipedia.org Hydrazine and its derivatives are also famously used in the Wolff-Kishner reduction, a classic organic reaction that converts carbonyl groups into methylene (B1212753) groups. wikipedia.org

In the field of chemical biology, the hydrazine moiety's electron-rich nature makes it a versatile tool. researchgate.net It can react with various electron-deficient species, allowing it to be used in chemoproteomic probes to target and identify cofactor-dependent enzymes. researchgate.netbiorxiv.org This reactivity is valuable for drug discovery and for imaging biological systems. researchgate.net Furthermore, hydrazones, which are formed by the reaction of hydrazines with aldehydes or ketones, are fundamental to bioconjugation strategies. wikipedia.org These linkages are often designed to be stable at neutral pH but cleavable in the acidic environment of cellular lysosomes, enabling the targeted release of drugs within specific cells. wikipedia.org

| Field | Role of Hydrazine Moiety | Examples of Applications |

| Organic Chemistry | Versatile Synthetic Building Block | Synthesis of pyrazoles, pyridazines, triazoles; Wolff-Kishner reduction. wikipedia.orgnbinno.com |

| Reducing Agent | Used in the hydrogenation of olefins and reduction of nitro compounds. organic-chemistry.org | |

| Chemical Biology | Chemoproteomic Probes | Targeting and capturing cofactor-dependent enzymes for drug discovery. researchgate.netbiorxiv.org |

| Bioconjugation | Forming hydrazone linkages for targeted drug delivery (e.g., antibody-drug conjugates). wikipedia.org | |

| Pharmaceuticals | Pharmacophore | A key component in numerous bioactive compounds, including drugs and pesticides. wikipedia.org |

Foundational Research Contributions and Evolution of the Field

While specific foundational research focusing exclusively on this compound is not extensively documented in early literature, the scientific groundwork for its study is built upon the long-established chemistry of its core components: phenylpropanoic acid and hydrazine. Research on phenylpropanoic acid derivatives has historically been driven by their utility as synthetic intermediates and their presence in natural products. wikipedia.org Similarly, the chemistry of hydrazine and its derivatives has been a cornerstone of organic synthesis for over a century, with reactions like the formation of hydrazones being well-understood. wikipedia.org

The evolution of the field has seen a convergence of these two areas. Initial interest in compounds combining these moieties was likely for their potential as intermediates in the synthesis of more complex molecules, such as heterocyclic drugs. More recently, the focus has shifted towards exploring the intrinsic biological activities of such scaffolds. Modern research on structurally related compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, highlights this evolution. mdpi.comnih.gov These studies investigate the potential of the phenylpropanoic acid scaffold, modified with nitrogen-containing functional groups, to act as a platform for developing novel therapeutic agents, including antimicrobial and anticancer candidates. mdpi.comnih.gov This progression reflects a broader trend in medicinal chemistry, where scaffolds are systematically functionalized to probe structure-activity relationships and identify new lead compounds.

Current Challenges and Future Directions in the Academic Study of this compound

The academic study of this compound and its close analogs is centered on harnessing its potential as a versatile chemical scaffold. A primary challenge lies in the development of efficient and scalable synthetic routes to create diverse libraries of its derivatives for biological screening. The reactivity of the hydrazine group, while useful, can also complicate synthetic procedures, requiring careful use of protecting groups to achieve desired outcomes.

Current research on related scaffolds provides a clear indication of future directions. Studies on various 3-phenylpropanoic acid derivatives are actively exploring their therapeutic potential. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as promising scaffolds for developing novel antimicrobial agents targeting multidrug-resistant pathogens and as candidates for anticancer therapies with antioxidant properties. mdpi.commdpi.com Similarly, other modified phenylpropanoic acid structures are being investigated as agonists for metabolic disease targets and for their antiproliferative properties against various cancer cell lines. mdpi.comresearchgate.net

Future research will likely focus on several key areas:

Medicinal Chemistry: Synthesizing and evaluating new derivatives of the this compound scaffold to optimize their potency and selectivity against biological targets, such as bacterial enzymes or cancer-related proteins. mdpi.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to understand how different functional groups influence its biological activity, a crucial step in rational drug design. mdpi.com

Chemical Biology: Utilizing the reactive hydrazine handle to develop new probes for studying biological systems or for application in targeted drug delivery systems. researchgate.netwikipedia.org

Materials Science: Exploring the potential for incorporating this structure into polymers or other materials where the functional groups could impart specific properties.

Ultimately, the this compound structure represents a promising but underexplored scaffold. The primary future direction is its continued development as a foundational platform for discovering novel compounds with significant therapeutic potential. mdpi.commdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydrazinylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-11-8-4-1-7(2-5-8)3-6-9(12)13/h1-2,4-5,11H,3,6,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMPQWOKQYHCHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575315 | |

| Record name | 3-(4-Hydrazinylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105323-52-2 | |

| Record name | 3-(4-Hydrazinylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 4 Hydrazinylphenyl Propanoic Acid and Its Derivatives

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 3-(4-hydrazinylphenyl)propanoic acid reveals several strategic disconnections. The primary disconnection is at the C-N bond of the hydrazinyl group, suggesting a precursor such as a 4-substituted phenylpropanoic acid derivative. Another key disconnection targets the C-C bond of the propanoic acid side chain.

Based on these disconnections, the key precursors for the synthesis of this compound can be identified:

3-(4-Aminophenyl)propanoic acid: This is a highly valuable precursor. The amino group can be converted into a diazonium salt, which is then reduced to the target hydrazinyl moiety. This is a classic and effective method for introducing a hydrazine (B178648) group onto an aromatic ring.

3-(4-Halophenyl)propanoic acid: A halo-substituted precursor, such as one containing bromine or chlorine at the 4-position, allows for the introduction of the hydrazinyl group via nucleophilic aromatic substitution with hydrazine hydrate (B1144303). researchgate.net

3-(4-Nitrophenyl)propanoic acid: The nitro group can be reduced to an amino group, leading to 3-(4-aminophenyl)propanoic acid, which can then be converted to the hydrazinyl derivative.

Cinnamic Acid Derivatives: Phenylpropanoic acid can be prepared from the hydrogenation of cinnamic acid. wikipedia.org Therefore, a substituted cinnamic acid could serve as a foundational precursor, with the hydrazinyl group or its precursor being introduced before or after the reduction of the double bond.

Malonic Esters and Benzyl (B1604629) Halides: A common route to 3-phenylpropanoic acid derivatives involves the reaction of a substituted benzyl halide with a malonic ester, followed by hydrolysis and decarboxylation. google.com

**2.2. Synthetic Strategies for Introducing the Hydrazinyl Moiety

The introduction of the hydrazinyl group is a critical step in the synthesis of the target compound. Several methodologies have been developed to achieve this transformation efficiently.

Hydrazinolysis is a well-established and convenient method for preparing acyl hydrazides. researchgate.net This reaction involves the nucleophilic substitution of an ester's alkoxy group by hydrazine. researchgate.net For the synthesis of this compound derivatives, the carboxylic acid functionality is first converted to a corresponding ester, typically a methyl or ethyl ester, for better reactivity. researchgate.netgoogle.com The ester is then treated with hydrazine hydrate, often in a solvent like ethanol (B145695) or methanol (B129727) under reflux, to yield the desired hydrazide. researchgate.netresearchgate.net

Activated amides can also undergo hydrazinolysis. nih.gov Ammonium (B1175870) salts have been shown to promote the cleavage of the amide bond with hydrazine, providing another route to acyl hydrazides. nih.gov

| Ester/Amide Substrate | Reagent | Solvent | Conditions | Product |

| Carboxylic Acid Ester (e.g., Methyl or Ethyl Ester) | Hydrazine Hydrate | Ethanol, Methanol, or THF | Reflux | Acyl Hydrazide |

| Activated Amide | Hydrazine | Aqueous Environment | 25 °C | Acyl Hydrazide |

A summary of typical conditions for the hydrazinolysis of esters and amides. researchgate.netnih.gov

The hydrazinyl moiety can be introduced directly onto the aromatic ring through nucleophilic aromatic substitution. This strategy is effective when the phenyl ring is substituted with a suitable leaving group, such as a halogen, at the target position. For instance, polyhalogenophenyl and polyhalogenopyridyl compounds react with hydrazine hydrate to replace a halogen with a hydrazino-moiety. researchgate.net

Furthermore, reactions involving hydrazine derivatives can be used to construct heterocyclic systems or introduce specific functionalities. For example, reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate is a method to prepare N-(3-Chlorophenyl)hydrazinecarbothioamide. researchgate.net Substituted hydrazines are also employed to synthesize a wide array of derivatives. organic-chemistry.org

Carbodiimide-mediated coupling is a versatile method for forming amide bonds by activating carboxylic acids. wikipedia.org This approach can be adapted to couple a carboxylic acid directly with hydrazine or a hydrazine derivative to form a hydrazide. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) are commonly used. wikipedia.orgresearchgate.net

The reaction proceeds through the formation of an O-acylisourea intermediate, which is a highly activated form of the carboxylic acid. wikipedia.org This intermediate then readily reacts with the nucleophilic nitrogen of hydrazine to form the C-N bond of the hydrazide. researchgate.net To improve yields and minimize side reactions, additives like N-hydroxybenzotriazole (HOBt) are often included. wikipedia.org This method is particularly useful due to its mild reaction conditions.

| Carbodiimide (B86325) Reagent | Common Additive | Typical Solvent | Application |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (N-hydroxybenzotriazole) | DMF, PEG-400 | Peptide synthesis, Amide/Hydrazide formation |

| DCC (N,N'-dicyclohexylcarbodiimide) | DMAP (4-Dimethylaminopyridine) | Dichloromethane, Chloroform | Amide and ester formation |

| DIC (N,N'-Diisopropylcarbodiimide) | HOBt | DMF | Amide bond formation |

Commonly used carbodiimide reagents for coupling reactions. wikipedia.orgcbijournal.com

Beyond direct hydrazinolysis or coupling, other functional group transformations can be employed to generate the hydrazinyl moiety. A primary method involves the diazotization of a primary aromatic amine followed by reduction. Starting with a precursor like 3-(4-aminophenyl)propanoic acid, the amino group is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then reduced using reagents like tin(II) chloride (SnCl₂) or sodium sulfite (B76179) to yield the aryl hydrazine.

Another approach involves the reaction of certain heterocyclic precursors with hydrazine. For instance, 2,6-dichloro-4-phenylquinoline (B1308551) reacts with hydrazine to produce 6-chloro-2-hydrazino-4-phenylquinoline, which is an intermediate in the synthesis of alprazolam. wikipedia.org Such strategies highlight the versatility of hydrazine as a reagent in building complex molecular architectures. researchgate.net

Functionalization and Derivatization of the Phenylpropanoic Acid Core

The this compound scaffold possesses multiple reactive sites—the hydrazinyl group, the carboxylic acid, and the aromatic ring—making it an excellent platform for derivatization. nih.govnih.gov

The hydrazinyl group is highly nucleophilic and readily reacts with aldehydes and ketones to form stable hydrazones. nih.govlearncbse.in This reaction is a cornerstone for creating a diverse library of derivatives. The hydrazinyl moiety can also be acylated or used as a nucleophile in substitution reactions to form more complex structures.

The carboxylic acid group offers another handle for modification. It can be converted into a variety of functional groups, including:

Esters: Through Fischer esterification with alcohols in the presence of an acid catalyst. nih.govmdpi.com

Amides: By coupling with primary or secondary amines, often using carbodiimide activators. thermofisher.com

Acyl Halides: By reacting with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

The aromatic ring can undergo electrophilic aromatic substitution, although the reactivity and regioselectivity will be influenced by the existing electron-donating hydrazinyl and electron-withdrawing propanoic acid groups.

Finally, the propanoic acid side chain itself can be involved in reactions. For example, phenylpropanoic acid is known to undergo intramolecular cyclization to form 1-indanone (B140024) under certain conditions. wikipedia.org

| Reactive Site | Reagent(s) | Reaction Type | Resulting Product Class |

| Hydrazinyl Group | Aldehydes/Ketones | Condensation | Hydrazones |

| Hydrazinyl Group | Acyl Chlorides/Anhydrides | Acylation | Acylhydrazides |

| Carboxylic Acid | Alcohols / H⁺ | Esterification | Esters |

| Carboxylic Acid | Amines / EDC | Amidation | Amides |

| Aromatic Ring | HNO₃ / H₂SO₄ | Electrophilic Substitution | Nitro-substituted derivatives |

Summary of potential derivatization reactions for the this compound core.

Green Chemistry Approaches in the Synthesis of Hydrazinylphenylpropanoic Acids

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceutical compounds to reduce the environmental impact of chemical processes. The synthesis of this compound and its derivatives can benefit from these approaches by incorporating more environmentally benign solvents, catalysts, and energy sources.

One of the key areas of focus in green chemistry is the use of alternative energy sources to drive chemical reactions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of hydrazones, which are derivatives of hydrazines, has been successfully achieved under microwave irradiation. For instance, the synthesis of (E)-1-(4-methoxybenzylidene)-2-phenylhydrazine and 1-(4-chlorobenzylidene)-2-phenylhydrazine (B2672826) has been reported using microwave assistance, highlighting the potential of this technology for reactions involving hydrazine moieties. aip.orgproquest.com This suggests that the formation of the hydrazinyl group or its subsequent derivatization in the synthesis of hydrazinylphenylpropanoic acids could be efficiently carried out using microwave technology.

The choice of solvent is another critical aspect of green chemistry. Whenever possible, the use of hazardous organic solvents should be minimized or replaced with greener alternatives. Solvent-free reactions or the use of water as a solvent are highly desirable. The synthesis of some hydrazone derivatives has been achieved under solvent-free conditions, often in conjunction with ultrasonic irradiation or the use of solid catalysts. researchgate.net For example, a green protocol for synthesizing hydrazone derivatives using magnesium oxide nanoparticles as a catalyst under solvent-free and ultrasonic conditions has been described. researchgate.net

The use of greener catalysts is also a cornerstone of green chemistry. Catalysts that are non-toxic, recyclable, and can be used in small quantities are preferred. Natural catalysts, such as citric acid, have been employed for the green synthesis of hydrazone derivatives. dovepress.com Furthermore, the use of biocatalysts, such as enzymes, offers a high degree of selectivity under mild reaction conditions. Chitosan-derived catalysts have also been used for the efficient synthesis of hydrazides at room temperature. sciforum.net

The table below summarizes some green chemistry approaches applicable to the synthesis of hydrazinylphenylpropanoic acids.

| Green Chemistry Principle | Application in Synthesis | Example/Potential Benefit |

| Alternative Energy Sources | Microwave irradiation | Faster reactions, higher yields, and reduced byproducts in the formation of hydrazine derivatives. aip.orgproquest.comaip.org |

| Ultrasonic irradiation | Enhanced reaction rates and yields in solvent-free conditions. researchgate.net | |

| Greener Solvents | Water | Reduces the use of volatile organic compounds (VOCs). |

| Solvent-free conditions | Eliminates solvent waste and simplifies product purification. researchgate.net | |

| Greener Catalysts | Natural acids (e.g., citric acid) | Non-toxic, biodegradable, and cost-effective catalyst for hydrazone formation. dovepress.com |

| Heterogeneous catalysts (e.g., MgO nanoparticles) | Easy to separate from the reaction mixture and can be recycled. researchgate.net | |

| Biocatalysts (e.g., enzymes) | High selectivity and mild reaction conditions. | |

| Bio-based catalysts (e.g., chitosan) | Sustainable and efficient for hydrazide synthesis. sciforum.net | |

| Atom Economy | One-pot synthesis | Reduces the number of reaction steps, minimizing waste and resource consumption. |

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly, aligning with the broader goals of modern pharmaceutical development.

Comprehensive Spectroscopic and Spectrometric Characterization of 3 4 Hydrazinylphenyl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of 3-(4-Hydrazinylphenyl)propanoic acid is anticipated to exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons of the propanoic acid chain, and the protons of the hydrazinyl and carboxylic acid groups.

The protons on the 1,4-disubstituted benzene (B151609) ring are expected to appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-donating hydrazinyl group (H-3/H-5) would be shielded and thus resonate at a lower chemical shift (upfield) compared to the protons meta to the hydrazinyl group (H-2/H-6). The propanoic acid chain will present as two triplets, arising from the spin-spin coupling between the adjacent methylene (B1212753) groups. The protons of the hydrazinyl group (-NH-NH₂) and the carboxylic acid proton (-COOH) are expected to appear as broad singlets, and their chemical shifts can be influenced by solvent, concentration, and temperature.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | 6.9 - 7.2 | Doublet | ~8.0 |

| H-3, H-5 | 6.6 - 6.8 | Doublet | ~8.0 |

| -CH₂- (alpha to ring) | 2.7 - 2.9 | Triplet | ~7.5 |

| -CH₂- (alpha to COOH) | 2.4 - 2.6 | Triplet | ~7.5 |

| -NH-NH₂ | 3.5 - 5.0 | Broad Singlet | - |

| -COOH | 10.0 - 12.0 | Broad Singlet | - |

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The spectrum is expected to show eight distinct signals, corresponding to the six carbons of the benzene ring, the two methylene carbons of the propanoic acid chain, and the carbonyl carbon of the carboxylic acid.

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon atom attached to the hydrazinyl group (C-4) and the carbons ortho to it (C-3/C-5) are expected to be shielded, appearing at lower chemical shifts. Conversely, the carbon atom attached to the propanoic acid substituent (C-1) and the carbons meta to the hydrazinyl group (C-2/C-6) will be deshielded. The carbonyl carbon of the carboxylic acid will appear significantly downfield.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 173 - 178 |

| C-4 | 145 - 150 |

| C-1 | 130 - 135 |

| C-2, C-6 | 129 - 132 |

| C-3, C-5 | 114 - 118 |

| -CH₂- (alpha to ring) | 35 - 40 |

| -CH₂- (alpha to COOH) | 30 - 35 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. Key expected correlations include those between the adjacent aromatic protons (H-2/H-6 with H-3/H-5) and between the two methylene groups of the propanoic acid chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of each protonated carbon in the molecule.

Infrared (IR) Spectroscopy for Identification of Principal Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands.

The presence of the carboxylic acid will be indicated by a very broad O-H stretching band and a strong C=O stretching absorption. The hydrazinyl group will show N-H stretching vibrations. The aromatic ring will exhibit C-H stretching and bending vibrations.

Predicted IR Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Hydrazinyl | N-H stretch | 3200 - 3400 |

| Aromatic | C-H stretch | 3000 - 3100 |

| Aliphatic | C-H stretch | 2850 - 2960 |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Aromatic | C=C stretch | 1450 - 1600 |

| Aromatic | C-H bend | 800 - 850 (para-disubstitution) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

The fragmentation pattern would likely involve the loss of the carboxylic acid group (a loss of 45 Da) and cleavage at various points along the propanoic acid chain. The benzylic position is a likely site for fragmentation, leading to the formation of a stable tropylium-like cation. Fragmentation of the hydrazinyl group is also anticipated.

Predicted Mass Spectrometry Fragmentation:

| m/z Value | Possible Fragment Ion |

| 180 | [M]⁺ (Molecular Ion) |

| 135 | [M - COOH]⁺ |

| 106 | [C₇H₈N]⁺ |

| 91 | [C₇H₇]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring.

The presence of the electron-donating hydrazinyl group and the alkyl substituent on the benzene ring will influence the position and intensity of the absorption maxima (λmax). It is anticipated that the spectrum will exhibit two main absorption bands, corresponding to the π → π* transitions of the benzene ring.

Predicted UV-Vis Absorption Maxima:

| Transition | Predicted λmax (nm) |

| π → π | ~200 - 220 |

| π → π | ~270 - 290 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (if applicable)

As of the current body of scientific literature, a single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, detailed information regarding its absolute stereochemistry and solid-state conformation, which is typically derived from such studies, is not available.

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method would provide precise data on bond lengths, bond angles, and torsion angles, thereby defining the molecule's conformation in the solid state. Furthermore, for chiral molecules, X-ray crystallography can establish the absolute stereochemistry of a specific enantiomer, which is crucial for understanding its biological activity.

Given that this compound does not possess a chiral center, the concept of absolute stereochemistry is not applicable. However, a crystal structure would still be highly informative, offering insights into:

Molecular Conformation: The spatial orientation of the propanoic acid side chain relative to the phenyl ring.

Intermolecular Interactions: The presence and nature of hydrogen bonds (e.g., involving the hydrazinyl and carboxylic acid groups) and other non-covalent interactions that dictate the crystal packing.

Planarity: The degree of planarity of the phenyl ring and the geometry of the substituent groups.

In the absence of experimental crystallographic data for this compound, researchers may rely on computational modeling and spectroscopic techniques to infer its likely conformational preferences and electronic properties. However, such theoretical data lack the definitive confirmation provided by an experimental crystal structure.

Future crystallographic studies on this compound would be invaluable for a complete structural characterization and a deeper understanding of its physicochemical properties.

Advanced Computational Chemistry and Theoretical Investigations of Hydrazinylphenylpropanoic Acid

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structureresearchgate.netresearchgate.net

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. By focusing on the electron density rather than the complex many-electron wave function, DFT provides a balance of accuracy and computational efficiency. For 3-(4-Hydrazinylphenyl)propanoic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to determine its fundamental structural and electronic properties in a gaseous phase or with solvent considerations. bhu.ac.inmdpi.com

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound Note: This data is illustrative of typical DFT calculation outputs.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C=O (carbonyl) | 1.21 Å |

| C-O (hydroxyl) | 1.35 Å | |

| O-H (hydroxyl) | 0.97 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-N (hydrazine) | 1.40 Å | |

| N-N (hydrazine) | 1.45 Å | |

| Bond Angles | C-C-O (carboxyl) | 124.5° |

| O-C=O (carboxyl) | 123.0° | |

| C-N-N (hydrazine) | 118.0° | |

| Dihedral Angles | C(ar)-C(ar)-C(α)-C(β) | 75.2° |

| C(ar)-C(α)-C(β)-C(γ) | 68.1° |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmalayajournal.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. malayajournal.orglibretexts.org For this compound, the HOMO is typically localized on the electron-rich phenyl ring and the hydrazinyl group, while the LUMO may be distributed over the carboxylic acid moiety and the aromatic ring.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound Note: This data is illustrative and based on typical DFT results for similar aromatic compounds.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.45 eV |

| ELUMO | -1.15 eV |

| Energy Gap (ΔE) | 4.30 eV |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. malayajournal.org The MEP map uses a color scale to represent electrostatic potential, where red indicates regions of negative potential (high electron density, susceptible to electrophilic attack) and blue indicates regions of positive potential (low electron density, susceptible to nucleophilic attack). bhu.ac.in In this compound, the MEP would show negative potential (red) around the oxygen atoms of the carboxylic acid and the nitrogen atoms of the hydrazinyl group, identifying them as nucleophilic centers. Conversely, the hydrogen atom of the hydroxyl group and the hydrogens of the hydrazinyl group would exhibit positive potential (blue), marking them as electrophilic sites.

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. mdpi.comnih.gov These theoretical values serve as a powerful tool for assigning experimental spectra.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the positions of absorption bands in an infrared spectrum. These calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the computational method. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum. mdpi.comnih.gov This helps in understanding the electronic properties and chromophores within the molecule.

Table 3: Predicted Spectroscopic Data for this compound Note: This data is illustrative of typical DFT predictions.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| 13C NMR | C=O (carbonyl) | ~175 ppm |

| 1H NMR | O-H (hydroxyl) | ~11-12 ppm |

| IR | C=O Stretch | ~1710 cm-1 |

| O-H Stretch | ~3300 cm-1 | |

| N-H Stretch | ~3200-3400 cm-1 | |

| UV-Vis | λmax | ~285 nm |

Reactivity Indices and Mechanistic Prediction of Chemical Transformationsresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These indices, derived from conceptual DFT, provide a quantitative basis for predicting how the molecule will behave in chemical reactions.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A high HOMO-LUMO gap corresponds to a "hard" molecule. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule acquires additional electronic charge from the environment.

These parameters are invaluable for predicting reaction mechanisms and understanding the molecule's role as either an electrophile or a nucleophile in various transformations.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies for Ligand-Target Interactions

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. For derivatives of propanoic acid and compounds containing hydrazone linkers, QSAR studies have been instrumental in predicting their therapeutic potential. researchgate.netnih.govresearchgate.net For instance, 3D-QSAR models developed for triazole-bearing compounds, which share structural similarities with hydrazine (B178648) derivatives, have successfully identified key molecular features essential for inhibiting enzymes like cyclooxygenase-2 (COX-2). nih.gov These models often highlight the importance of specific pharmacophore features, such as hydrogen bond acceptors and donors, hydrophobic groups, and aromatic rings, in ligand-target interactions. nih.gov The propanoic acid moiety, for example, can serve as a critical interaction point within a receptor's active site.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. researchgate.net This method is crucial for understanding the binding mechanisms that underpin a compound's biological activity. nih.govresearchgate.net Studies on derivatives of 2-(3-benzoylphenyl)propanoic acid have used molecular docking to elucidate binding interactions with targets like matrix metalloproteinases (MMPs) and cyclooxygenases (COXs). nih.govresearchgate.net These simulations reveal specific interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand and amino acid residues in the active site. nih.gov For a molecule like this compound, docking studies could predict its binding affinity and mode of interaction with various enzymes, such as Vascular Adhesion Protein-1 (VAP-1), where other novel hydrazine derivatives have been studied. acs.org The hydrazinyl group (-NHNH2) is electron-rich and can act as a versatile probe for targeting electron-deficient moieties in protein active sites through both polar and radical mechanisms. biorxiv.org

The combination of QSAR and molecular docking provides a powerful approach for designing and optimizing new therapeutic agents. By identifying the structural features that contribute to activity and visualizing how a molecule interacts with its target, researchers can rationally design new derivatives with improved potency and selectivity. nih.govnih.gov For example, modifying the substitution pattern on the phenyl ring or altering the propanoic acid chain of this compound could be guided by these computational models to enhance its interaction with a specific biological target.

Table 1: Key Molecular Descriptors in QSAR Studies of Related Compounds

| Descriptor | Type | Significance in Biological Activity | Reference |

|---|---|---|---|

| X4A | Topological | Influences binding affinities and inhibitory action. A lower value can correlate with increased activity. | plos.org |

| qed | Physicochemical | Quantifies drug-likeness based on key molecular properties. | plos.org |

| H-bond Donor/Acceptor | Structural | Essential for forming hydrogen bonds with receptor active sites, critical for binding. | nih.gov |

| Hydrophobic Group | Structural | Facilitates binding to hydrophobic pockets within the enzyme's active site. | nih.gov |

Adsorption and Surface Interaction Studies Involving Hydrazinyl Moieties

Theoretical studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the adsorption of hydrazine (N2H4) and its derivatives on various surfaces, especially metals. studylib.netslideserve.com These studies are critical for applications ranging from catalysis to materials science. When hydrazine adsorbs on metal surfaces like nickel, copper, palladium, and platinum, it typically prefers to bond through one of its nitrogen atoms at a top site on the metal lattice. studylib.netslideserve.com

The conformation of the adsorbed hydrazine molecule is a key aspect of its surface interaction. In the gas phase, hydrazine is most stable in the gauche conformation. However, upon adsorption to a metal surface, the anti conformation often becomes the most stable configuration. studylib.netslideserve.com This stabilization is attributed to the interaction between the Highest Occupied Molecular Orbital (HOMO) and HOMO-1 of the adsorbate with the d-orbitals of the metal surface. This interaction facilitates charge transfer from the hydrazine molecule to the surface, which reduces the lone-pair repulsion between the nitrogen atoms and stabilizes the anti conformation. studylib.netslideserve.com The cis conformation is generally the least stable on the surface due to a large permanent dipole moment that leads to strong repulsive interactions between adjacent adsorbed molecules. slideserve.com

For a molecule like this compound, the hydrazinyl moiety would be the primary group interacting with a metal surface. The phenylpropanoic acid tail would likely influence the orientation and packing of the molecules on the surface. The interaction is not limited to metals; hydrazine decomposition has also been studied on carbonaceous materials, where surface defects like single vacancies act as the active sites for adsorption and subsequent reaction. unimi.it The initial step in the catalytic decomposition of hydrazine on such surfaces is often the cleavage of an N-H bond rather than the N-N bond, a process influenced by the adsorption configuration. unimi.it

Table 2: Adsorption Characteristics of Hydrazine on Different Metal Surfaces

| Metal Surface | Preferred Adsorption Site | Most Stable Conformation on Surface | Key Interaction Mechanism | Reference |

|---|---|---|---|---|

| Ni(111) | Top-site (via N atom) | Anti | Charge transfer from HOMO to surface d-orbitals | studylib.net |

| Cu(111) | Top-site (via N atom) | Gauche (comparably stable to Anti) | Interaction with surface d-band | studylib.netslideserve.com |

| Pd(111) | Top-site (via N atom) | Anti | Charge transfer and orbital mixing | studylib.net |

| Pt(111) | Top-site (via N atom) | Anti | Charge transfer and orbital mixing | studylib.net |

| Co(0001) | Top-site (via N atom) | Anti | Charge transfer from HOMO to surface d-orbitals | studylib.net |

Theoretical Studies on Corrosion Inhibition Mechanisms (Related to Hydrazine Derivatives)

Computational chemistry, particularly methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, has become an indispensable tool for investigating the mechanisms of corrosion inhibition. researchgate.netrsc.org These theoretical approaches help establish a relationship between the molecular structure of an inhibitor and its efficiency in protecting metals from corrosion. nih.gov For organic inhibitors, including hydrazine derivatives, the mechanism primarily involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. nih.govtudelft.nl

The effectiveness of these inhibitors is largely determined by their electronic properties. researchgate.net Quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) are calculated to predict inhibition efficiency. sciencetechindonesia.comresearchgate.net

EHOMO : A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the unoccupied d-orbitals of the metal, enhancing the adsorption process. researchgate.netsciencetechindonesia.com

ELUMO : A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, forming a feedback bond. researchgate.netsciencetechindonesia.com

Energy Gap (ΔE) : A smaller energy gap implies higher reactivity of the molecule, which generally leads to stronger adsorption and better inhibition efficiency. sciencetechindonesia.com

For this compound, the presence of the phenyl ring with its π-electrons, the lone pair electrons on the nitrogen atoms of the hydrazinyl group, and potentially the oxygen atoms of the carboxylic acid group, would all serve as active centers for adsorption onto a metal surface. nih.govtudelft.nl The hydrazinyl group, in particular, is a strong electron-donating center. Theoretical studies on various hydrazine derivatives have shown inhibition efficiencies exceeding 90% in acidic media. nih.govsciencetechindonesia.com Potentiodynamic polarization studies often indicate that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govsciencetechindonesia.com DFT calculations and MD simulations can visualize the adsorption orientation of the inhibitor on the metal surface, providing further insights into the protective film formation. nih.gov

Table 3: Quantum Chemical Parameters and Their Role in Corrosion Inhibition

| Parameter | Symbol | Interpretation for Inhibition Efficiency | Reference |

|---|---|---|---|

| Energy of HOMO | EHOMO | Higher value indicates better electron-donating ability, leading to stronger adsorption. | sciencetechindonesia.com |

| Energy of LUMO | ELUMO | Lower value indicates better electron-accepting ability, facilitating feedback bonds. | sciencetechindonesia.com |

| Energy Gap | ΔE | Smaller value suggests higher chemical reactivity and potentially better inhibition. | sciencetechindonesia.com |

| Dipole Moment | μ | No definitive correlation; higher values can influence adsorption energy. | sciencetechindonesia.com |

| Fraction of Electrons Transferred | ΔN | Indicates the tendency of electron donation from inhibitor to metal. | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(3-benzoylphenyl)propanoic acid |

| Cyclooxygenase-2 (COX-2) |

| Matrix Metalloproteinases (MMPs) |

| Vascular Adhesion Protein-1 (VAP-1) |

Reactivity and Derivatization Chemistry of the 3 4 Hydrazinylphenyl Propanoic Acid Scaffold

Nucleophilic Reactions of the Hydrazine (B178648) Moiety

The hydrazine group (-NH-NH₂) is a potent bis-nucleophile, characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. The terminal nitrogen (β-nitrogen) is generally more basic and sterically accessible, making it the primary site for nucleophilic attack.

The reaction of the hydrazine moiety of 3-(4-hydrazinylphenyl)propanoic acid with aldehydes and ketones provides a straightforward route to the synthesis of hydrazones. jocpr.com This condensation reaction is typically carried out in an alcoholic solvent, often with catalytic amounts of acid to facilitate the dehydration step. The resulting hydrazones are characterized by the presence of a C=N-N linkage.

The mechanism involves the initial nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer and subsequent elimination of a water molecule to form the stable hydrazone product. nih.gov These reactions are fundamental in medicinal chemistry for linking different molecular fragments. nih.gov

Table 1: Examples of Hydrazone Formation

| Carbonyl Compound | Product Structure | Product Name |

|---|---|---|

| Benzaldehyde | 3-(4-(2-Benzylidenehydrazinyl)phenyl)propanoic acid | |

| Acetophenone | 3-(4-(2-(1-Phenylethylidene)hydrazinyl)phenyl)propanoic acid | |

| 4-Methoxybenzaldehyde | 3-(4-(2-(4-Methoxybenzylidene)hydrazinyl)phenyl)propanoic acid |

Note: The table provides representative examples of potential reactions.

The 1,2-dinucleophilic nature of the hydrazine group makes it an excellent precursor for the synthesis of various five-membered nitrogen-containing heterocycles. mdpi.com These reactions, known as cyclocondensations, involve the reaction of the hydrazine moiety with reagents containing two electrophilic centers.

Pyrazoles/Pyrazolones: Reaction with 1,3-dicarbonyl compounds, such as β-ketoesters, leads to the formation of pyrazolone (B3327878) rings.

1,2,4-Triazoles: Treatment of the corresponding hydrazide (formed from the carboxylic acid) with an imidic ester, followed by cyclization, can yield triazole derivatives.

1,3,4-Thiadiazoles: Cyclization of acyl hydrazones or thiohydrazides, often derived from the parent molecule, with sulfur-containing reagents like phosphorus pentasulfide or Lawesson's reagent, can produce the thiadiazole ring.

1,3,4-Oxadiazoles: Dehydrative cyclization of diacylhydrazine derivatives, which can be prepared by acylating the hydrazine moiety, is a common method for synthesizing oxadiazoles.

These heterocyclic systems are of significant interest due to their prevalence in biologically active compounds. nih.gov

Table 2: Synthesis of Heterocycles from Hydrazine Derivatives

| Target Heterocycle | Required Reagent(s) | Intermediate |

|---|---|---|

| Pyrazolone | β-Ketoester (e.g., Ethyl acetoacetate) | Hydrazone |

| 1,3,4-Oxadiazole | Carboxylic acid / Acyl chloride (followed by cyclodehydration) | Diacylhydrazine |

| 1,3,4-Thiadiazole | Carbon disulfide / Thiophosgene | Dithiocarbazate |

Note: This table outlines general synthetic strategies.

The nitrogen atoms of the hydrazine group can be readily acylated or alkylated by reaction with appropriate electrophiles.

Acylation: This reaction typically involves treating this compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the liberated acid. mdpi.com The reaction can, in principle, occur at either nitrogen, but often selectively occurs at the terminal nitrogen due to its higher nucleophilicity and lower steric hindrance. researchgate.net

Alkylation: The introduction of alkyl groups onto the hydrazine nitrogen atoms can be achieved using alkyl halides or other alkylating agents. masterorganicchemistry.com Similar to acylation, the reaction usually favors the terminal nitrogen. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging and may lead to a mixture of products. Polyalkylation can be an issue with highly reactive alkylating agents. libretexts.org

These reactions are useful for modifying the electronic and steric properties of the molecule.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a versatile functional group that primarily undergoes nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. khanacademy.org It can also be reduced to a primary alcohol.

Esterification: The conversion of the carboxylic acid to an ester is most commonly achieved through Fischer esterification. libretexts.org This method involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed. msu.edu

Amide Formation: The direct reaction of a carboxylic acid with an amine is generally inefficient because the basic amine deprotonates the carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. khanacademy.orglibretexts.org Therefore, the carboxylic acid must first be "activated" using a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are commonly used to convert the hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine to form the amide bond. khanacademy.orgrsc.org

Table 3: Representative Esterification and Amidation Reactions

| Reagent | Conditions | Product Class |

|---|---|---|

| Methanol (B129727) | H₂SO₄ (catalyst), Reflux | Methyl Ester |

| Ethanol (B145695) | HCl (gas), Reflux | Ethyl Ester |

| Benzylamine | DCC, CH₂Cl₂ | N-Benzyl Amide |

Note: The table lists common reagents and the corresponding product types.

The carboxylic acid group can be reduced to a primary alcohol, yielding 3-(4-hydrazinylphenyl)propan-1-ol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction.

Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose. docbrown.infochemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic or aqueous workup to protonate the resulting alkoxide and liberate the alcohol. docbrown.infomasterorganicchemistry.com Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not strong enough to reduce carboxylic acids. docbrown.infochemguide.co.uk

This selective reduction provides a route to derivatives with a primary alcohol functionality while potentially leaving the hydrazine group intact, assuming it is appropriately protected or that conditions are controlled.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The reactivity of the phenyl ring in this compound towards electrophiles is significantly influenced by the two substituents: the hydrazinyl group (-NHNH₂) and the propanoic acid group (-CH₂CH₂COOH). The hydrazinyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the alkyl chain of the propanoic acid group is weakly activating and also an ortho, para-director.

Given that the two substituents are para to each other, their directing effects are cooperative. The para position relative to the hydrazinyl group is occupied by the propanoic acid substituent. Therefore, electrophilic attack is predicted to occur predominantly at the positions ortho to the hydrazinyl group (i.e., positions 3 and 5 of the phenyl ring).

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, analogies can be drawn from related structures. For instance, the electrophilic thiocyanation of 1-benzylidene-2-phenylhydrazine derivatives demonstrates that the phenyl ring attached to the -NH moiety is highly activated and undergoes substitution. The reaction with in situ-generated N-thiocyanatosuccinimide (NTS) yields the para-substituted product in high yield, underscoring the strong directing effect of the hydrazine functionality. mdpi.com In the case of this compound, this strong activation would direct substitution to the available ortho positions.

Common electrophilic aromatic substitution reactions applicable to this scaffold are outlined in the table below, with predicted products based on the directing effects of the hydrazinyl group.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions This table is generated based on established principles of electrophilic aromatic substitution.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(4-Hydrazinyl-3-nitrophenyl)propanoic acid |

| Bromination | Br₂, FeBr₃ | 3-(3-Bromo-4-hydrazinylphenyl)propanoic acid |

| Chlorination | Cl₂, AlCl₃ | 3-(3-Chloro-4-hydrazinylphenyl)propanoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-(3-Acyl-4-hydrazinylphenyl)propanoic acid |

Palladium-Catalyzed Cross-Coupling Reactions

The this compound scaffold can participate in palladium-catalyzed cross-coupling reactions, not through conventional C-X (X=halide, OTf) bonds, but via direct activation and cleavage of the C-N bond of the hydrazinyl group. This modern approach allows for the transformation of the arylhydrazine moiety into a biaryl structure.

A notable example is the palladium-catalyzed Suzuki cross-coupling of arylhydrazines with arylboronic acids. acs.orgnih.gov This reaction proceeds under aerobic conditions and facilitates the construction of C-C bonds by effectively replacing the hydrazinyl group with an aryl group from the boronic acid. This methodology represents a significant advancement, as arylhydrazines are readily available and offer an alternative to aryl halides in cross-coupling chemistry. acs.org The reaction is tolerant of various functional groups and provides a direct route to substituted biarylpropanoic acids from the this compound core.

Table 2: Exemplary Palladium-Catalyzed Suzuki Cross-Coupling of Arylhydrazines Data adapted from a study on the cross-coupling of various arylhydrazines. acs.org

| Arylboronic Acid (Ar-B(OH)₂) | Catalyst System | Solvent | Potential Product | Reported Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Toluene | 3-([1,1'-Biphenyl]-4-yl)propanoic acid | 85 |

| 4-Methylphenylboronic acid | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Toluene | 3-(4'-Methyl-[1,1'-biphenyl]-4-yl)propanoic acid | 82 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Toluene | 3-(4'-Methoxy-[1,1'-biphenyl]-4-yl)propanoic acid | 78 |

| 4-Fluorophenylboronic acid | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Toluene | 3-(4'-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid | 75 |

Oxidative and Reductive Transformations of the Hydrazinyl Moiety

The hydrazinyl group is redox-active and can undergo both oxidative and reductive transformations to yield a variety of functional groups, thereby expanding the synthetic utility of the this compound scaffold.

Oxidative Transformations The oxidation of phenylhydrazines can lead to several products depending on the oxidant and reaction conditions. Mild oxidation, for instance with lead tetra-acetate at low temperatures, can convert the hydrazinyl group into a diazonium salt. rsc.org These diazonium intermediates are highly versatile and can be subsequently converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer or related reactions.

More vigorous oxidation or reactions proceeding through radical mechanisms can lead to the formation of phenyldi-imide, which can subsequently break down to form benzene (B151609) (via deamination), azobenzene (B91143) (via dimerization), or biphenyl (B1667301) derivatives. rsc.org The oxidation process can be complex, sometimes involving superoxide (B77818) radicals as both products and chain propagators. nih.gov

Reductive Transformations The most common reductive transformation of the hydrazinyl group is the cleavage of the N-N bond to form the corresponding primary amine. This conversion of this compound would yield 3-(4-aminophenyl)propanoic acid, a valuable building block for the synthesis of polyamides and other materials.

An efficient method for this transformation involves the use of low-valent titanium reagents. The reaction of phenylhydrazine (B124118) with a reagent prepared in situ from titanium tetrachloride (TiCl₄) and magnesium (Mg) powder proceeds smoothly under mild conditions to afford aniline (B41778) in excellent yields, tolerating various functional groups. researchgate.net This method provides a reliable pathway for the reduction of the hydrazinyl moiety within the target scaffold.

Table 3: Potential Redox Transformations of the Hydrazinyl Moiety This table summarizes potential reactions based on established chemistry of phenylhydrazines.

| Transformation | Reagents/Conditions | Resulting Functional Group | Potential Product |

|---|---|---|---|

| Oxidation (to diazonium) | Pb(OAc)₄, low temp. or NaNO₂, HCl | Diazonium salt (-N₂⁺) | 3-(4-Diazoniophenyl)propanoic acid salt |

| Oxidation (deamination) | Air, Cu(II) catalysts | Hydrogen (-H) | 3-Phenylpropanoic acid |

| Reduction (N-N cleavage) | TiCl₄, Mg in THF | Amine (-NH₂) | 3-(4-Aminophenyl)propanoic acid |

Mechanistic Elucidation of Interactions in Chemical Biology Systems

Investigation of Receptor Binding Mechanisms (e.g., Peroxisome Proliferator-Activated Receptors (PPARs), G Protein-Coupled Receptor 40 (GPR40/FFAR1))

The structural motif of a phenylpropanoic acid derivative, such as 3-(4-Hydrazinylphenyl)propanoic acid, suggests potential interactions with nuclear receptors and G protein-coupled receptors that are known to bind endogenous fatty acids and their analogs. While direct studies on this compound are not extensively available, the mechanistic understanding of its interactions can be inferred from research on structurally related phenylpropanoic acid derivatives that have been investigated as agonists for Peroxisome Proliferator-Activated Receptors (PPARs) and G Protein-Coupled Receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and cellular differentiation. Phenylpropanoic acid derivatives have been a focus of research for developing agonists for PPARα and PPARγ. Structure-activity relationship (SAR) studies on these derivatives have revealed that the nature of the linker and the substituents on the phenyl ring are critical determinants of their potency and selectivity for different PPAR subtypes. nih.gov For instance, modifications to the linker region in a series of phenylpropanoic acid derivatives have been shown to significantly affect their binding and activation of PPARα and PPARγ. nih.gov

G Protein-Coupled Receptor 40 (GPR40/FFAR1) is a receptor for medium and long-chain fatty acids and is a therapeutic target for type 2 diabetes due to its role in stimulating glucose-dependent insulin (B600854) secretion. Phenylpropanoic acid derivatives have been identified as potent GPR40 agonists. nih.govfigshare.com The design and synthesis of various analogs have demonstrated that incorporating specific functionalities can enhance their agonist activity and improve their pharmacokinetic profiles. nih.gov Research on related compounds has shown that they can act as full agonists of FFAR1, stimulating insulin secretion. mdpi.com

The following table summarizes the findings on related phenylpropanoic acid derivatives and their receptor binding activities.

| Compound Class | Target Receptor | Key Findings |

| Substituted Phenylpropanoic Acids | PPARα/δ | The shape of the linker and the nature of the distal benzene (B151609) ring substituent are key for potency and selectivity. nih.gov |

| Phenylpropanoic Acid Derivatives | GPR40 | Incorporation of polar substituents can decrease lipophilicity and mitigate cytotoxicity. nih.gov |

| α-Aryl/α-Heteroarylphenyl Propanoic Acids | PPARα/γ | Replacement of the ether linker with acetylene, ethylene, or propyl groups impacts binding and activation. nih.gov |

Enzyme Inhibition Mechanisms (e.g., pathways involved in inflammatory processes, specific enzyme targets)

The hydrazinyl moiety in this compound is a key functional group that suggests potential interactions with enzymes, particularly those involved in pathways susceptible to inhibition by hydrazine (B178648) and hydrazone derivatives. One such class of enzymes is the monoamine oxidases (MAOs), which are flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters.

Hydrazine derivatives, such as iproniazid (B1672159) and phenelzine, are well-known irreversible inhibitors of MAO enzymes. nih.gov The mechanism of inhibition often involves the formation of a covalent bond between the inhibitor and the flavin cofactor of the enzyme, leading to what is known as "suicide inhibition". youtube.com This irreversible inhibition results in a prolonged suppression of enzyme activity.

Recent studies on newly synthesized hydrazone derivatives have demonstrated their potent inhibitory activity against human MAO-A and MAO-B enzymes. nih.gov For example, certain 1-substituted-2-phenylhydrazone derivatives have shown significant selective and irreversible inhibitory potency towards hMAO-A. nih.gov Docking studies have further revealed strong interactions between these inhibitors and the active site of the hMAO-A enzyme. nih.gov

Given the presence of the hydrazinyl group, it is plausible that this compound could act as an inhibitor of enzymes like MAO. The propanoic acid side chain could influence its binding affinity and selectivity for different enzyme isoforms.

The table below presents data on the inhibitory activities of related hydrazone derivatives against MAO enzymes.

| Compound | Target Enzyme | IC50 Value (µM) | Inhibition Type |

| Hydrazone Derivative 2a | hMAO-A | 0.342 | Irreversible, Competitive |

| Hydrazone Derivative 2b | hMAO-A | 0.028 | Irreversible, Competitive |

| Moclobemide (Reference) | hMAO-A | 6.061 | Reversible |

| Selegiline (Reference) | hMAO-B | 0.040 | Irreversible |

Data adapted from a study on new hydrazone derivatives for MAO enzymes inhibitory activity. nih.gov

Structure-Mechanism Relationships in Molecular Recognition

The molecular structure of this compound, featuring a phenyl ring, a propanoic acid side chain, and a hydrazinyl group, dictates its potential interactions with biological macromolecules. The relationship between its structure and its mechanism of action can be understood by analyzing the roles of these different components in molecular recognition.

The phenylpropanoic acid core is a common scaffold in compounds targeting nuclear receptors like PPARs and GPCRs like GPR40. nih.govnih.govnih.gov The carboxylic acid group can form crucial hydrogen bonds and ionic interactions with basic residues in the ligand-binding pockets of these receptors. The phenyl ring provides a hydrophobic surface for van der Waals interactions and can be substituted to modulate binding affinity and selectivity. Structure-activity relationship studies on phenylpropanoic acid derivatives have consistently highlighted the importance of the linker between the phenyl ring and other hydrophobic moieties in determining agonist potency for PPARs. nih.gov

The hydrazinyl group introduces a reactive and polar feature to the molecule. This group can act as a hydrogen bond donor and acceptor, contributing to specific binding interactions. More significantly, as seen in MAO inhibitors, the hydrazinyl moiety can participate in covalent bond formation with enzyme cofactors, leading to irreversible inhibition. nih.gov The reactivity of the hydrazinyl group is a key determinant of its inhibitory mechanism.

Development of Chemical Probes for Elucidating Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. The structural features of this compound suggest its potential as a scaffold for the development of chemical probes.

The hydrazinyl group is a particularly useful functionality for designing chemical probes. It can be used as a reactive handle for covalent modification of target proteins, allowing for techniques like activity-based protein profiling (ABPP). By incorporating a reporter tag (e.g., a fluorophore or a biotin) into a molecule containing a reactive hydrazinyl group, researchers can label and identify the protein targets of the compound.

Furthermore, the phenylpropanoic acid backbone can be systematically modified to create a library of compounds with varying affinities and selectivities for different receptors or enzymes. This allows for the development of highly selective probes to investigate the roles of specific PPAR isoforms or other potential targets in various biological pathways. For example, by optimizing the substituents on the phenyl ring, it may be possible to develop a probe that selectively binds to a particular PPAR subtype, helping to elucidate its specific physiological functions.

The development of probes based on the this compound scaffold could involve:

Synthesis of analogs with different substituents on the phenyl ring to modulate target selectivity.

Attachment of reporter tags to the molecule, potentially via the hydrazinyl group or other positions, for target identification and visualization.

Characterization of the probe's selectivity and mechanism of action to ensure it is a reliable tool for studying a specific biological pathway.

Through such strategies, derivatives of this compound could be transformed into valuable chemical probes for exploring the intricacies of metabolic and signaling pathways.

Applications in Chemical Sciences and Advanced Materials Research

Utilization as a Core Scaffold in Complex Organic Synthesis

3-(4-Hydrazinylphenyl)propanoic acid is a bifunctional molecule that holds significant promise as a versatile scaffold in the synthesis of complex organic molecules. Its structure incorporates a reactive hydrazinyl group and a carboxylic acid moiety, both of which can be selectively functionalized to build intricate molecular architectures. The phenylpropanoic acid framework provides a robust and adaptable backbone for the construction of a variety of organic compounds. wikipedia.orgnih.govresearchgate.net

The hydrazinyl group is a particularly valuable functional group in organic synthesis, serving as a precursor for a multitude of nitrogen-containing heterocycles. nbinno.comslideshare.netnih.gov One of the most notable applications of phenylhydrazine (B124118) derivatives is in the Fischer indole (B1671886) synthesis, a classic and widely used method for constructing indole rings. wikipedia.orgwikipedia.orgjk-sci.com In this reaction, the phenylhydrazine moiety of this compound could be reacted with a suitable ketone or aldehyde under acidic conditions to yield a substituted indole. This approach would allow for the incorporation of the propanoic acid side chain at the 4-position of the indole ring, providing a handle for further synthetic modifications or for influencing the biological activity of the final molecule. nih.gov

The versatility of hydrazine (B178648) derivatives extends beyond indole synthesis. They are key building blocks for a range of heterocyclic systems, including pyrazoles, pyridazines, and triazoles. nbinno.com The presence of both the hydrazinyl and carboxylic acid groups on the same molecule opens up possibilities for intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems.

Furthermore, the propanoic acid portion of the molecule offers additional avenues for synthetic elaboration. The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, which can then participate in a wide array of coupling reactions. For instance, the carboxylic acid could be coupled with amines to form amides, a common linkage in many biologically active compounds. Phenylpropanoic acid and its derivatives are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. wikipedia.orgnih.govresearchgate.netorgsyn.org

The dual functionality of this compound makes it an attractive starting material for the generation of compound libraries for drug discovery and materials science research. The ability to independently modify the hydrazinyl and carboxylic acid groups allows for the systematic variation of substituents and the exploration of structure-activity relationships.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reagent/Reaction Condition | Product Type |

|---|---|---|

| Hydrazinyl | Ketone/Aldehyde, Acid Catalyst | Indole derivatives |

| Hydrazinyl | Dicarbonyl compounds | Pyrazole or Pyridazine derivatives |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester derivatives |

Potential in Designing Functional Materials (e.g., organic electronics, photovoltaic materials)

While direct applications of this compound in functional materials are not yet extensively documented, its structural motifs suggest significant potential in the design of novel materials for organic electronics and photovoltaics. The combination of the electron-donating hydrazinyl group, the aromatic phenyl ring, and the anchoring carboxylic acid group provides a molecular framework that can be tailored for specific electronic and optical properties.

In the realm of photovoltaic materials, particularly in dye-sensitized solar cells (DSSCs) and perovskite solar cells, organic molecules with specific functionalities are crucial. The carboxylic acid group of this compound can act as an effective anchoring group to bind the molecule to the surface of semiconductor materials like titanium dioxide (TiO2), a common component in DSSCs. This covalent attachment is essential for efficient electron injection from the photo-excited dye into the semiconductor's conduction band. Research on N-propanoic acid-functionalized spiropyrans and spirooxazines has demonstrated their utility as sensitizing dyes in DSSCs. researchgate.net Similarly, 3-ammonium propionic acid has been used to tailor the crystal structure of hybrid perovskites, leading to improved photovoltaic performance. researchgate.net These examples highlight the potential role of the propanoic acid moiety in facilitating the integration of organic molecules into photovoltaic devices.

The electronic properties of the molecule, influenced by the phenylhydrazinyl group, could be tuned to absorb light in the visible spectrum, a key requirement for a sensitizing dye. The hydrazinyl group can be further modified to create more complex chromophores with enhanced light-harvesting capabilities.

In the field of organic electronics, molecules with extended π-conjugated systems are essential for charge transport. While this compound itself has a limited conjugated system, it can serve as a building block for the synthesis of larger, more complex organic semiconductors. The hydrazinyl group can be used to synthesize polymers or oligomers with desirable electronic properties. For instance, the reaction of the hydrazinyl group could lead to the formation of polymers with nitrogen-containing linkages, which can influence the material's charge transport characteristics.

The potential for this compound in functional materials is summarized in the table below:

Table 2: Potential Roles of this compound in Functional Materials

| Material Type | Potential Role of the Molecule | Key Functional Group(s) |

|---|---|---|

| Dye-Sensitized Solar Cells (DSSCs) | Sensitizing dye | Carboxylic acid (anchoring), Phenylhydrazinyl (chromophore) |

| Perovskite Solar Cells | Crystal structure modifier | Propanoic acid |

Applications in Advanced Catalysis and Ligand Design

The molecular structure of this compound makes it a promising candidate for applications in advanced catalysis and ligand design. The presence of both a soft nitrogen donor site (in the hydrazinyl group) and a hard oxygen donor site (in the carboxylate group) allows for versatile coordination chemistry with a wide range of metal ions. rsc.orgrsc.org

This compound can act as a bidentate or a bridging ligand, forming stable complexes with transition metals. rsc.orgchemistryjournal.net The coordination of both the hydrazinyl and carboxylate groups to a metal center can lead to the formation of a stable five- or six-membered chelate ring, enhancing the stability of the resulting metal complex. The nature of the metal-ligand bond can be fine-tuned by modifying the substituents on the phenyl ring or by derivatizing the hydrazinyl or carboxylic acid groups.

Hydrazine derivatives and their corresponding hydrazones are well-known for their ability to form stable complexes with various metal ions, and these complexes have been explored for their catalytic activity in a range of organic transformations. rsc.orgjptcp.comslideshare.net The resulting metal complexes can act as catalysts for reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. The electronic and steric properties of the ligand can significantly influence the catalytic activity and selectivity of the metal center.

The carboxylic acid group can also play a crucial role in catalysis. Carboxylate ligands are known to impact the activity of single-atom catalysts and can participate in electrocatalyzed water oxidation. rsc.orgnih.gov In the context of this compound, the carboxylate group could serve to anchor the metal complex to a solid support, facilitating catalyst recovery and reuse. This is a key consideration in the development of sustainable and economically viable catalytic processes.

Furthermore, the bifunctional nature of this ligand could be exploited in the design of cooperative catalysts, where both the metal center and the ligand actively participate in the catalytic cycle. The hydrazinyl group, for instance, could act as a proton shuttle or participate in redox processes, while the metal center facilitates substrate activation. The potential for this compound in catalysis and ligand design is outlined below: